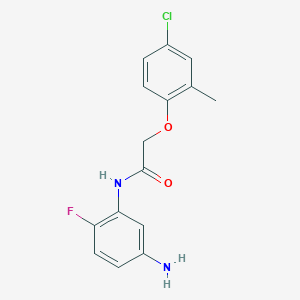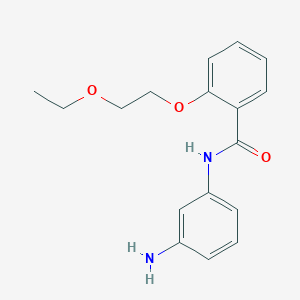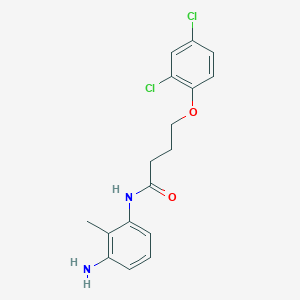
N-(5-Amino-2-fluorophenyl)-2-(4-isopropylphenoxy)-acetamide
Vue d'ensemble
Description
N-(5-Amino-2-fluorophenyl)-2-(4-isopropylphenoxy)-acetamide, also known as NAF-IPA, is a small molecule inhibitor of the enzyme phosphodiesterase 4 (PDE4). It is a potent and selective inhibitor of PDE4, with an IC50 of 0.3 nM, and is currently being studied for its potential applications in the treatment of inflammatory diseases. NAF-IPA has been shown to be effective in reducing inflammation in animal models of asthma, arthritis, and other inflammatory diseases, and has been proposed as a potential treatment for a variety of other conditions.
Applications De Recherche Scientifique
Anticancer Applications
N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, a derivative of the specified compound, has been synthesized and studied for its potential as an anticancer drug. It targets the VEGFr receptor, which is significant in cancer research. This compound crystallizes in the orthorhombic crystal system and its structure was determined using various spectroscopic techniques and crystallography, showing intermolecular hydrogen bonds critical for its activity (Sharma et al., 2018).
Pesticide Potential
Derivatives of N-aryl-2,4-dichlorophenoxyacetamide, which include structures similar to the specified compound, have been characterized for potential use as pesticides. These derivatives were analyzed using X-ray powder diffraction, suggesting their applicability in the field of agriculture (Olszewska et al., 2008).
Antimicrobial Properties
A series of derivatives, including 2-(5-aryl-1,3,4-oxadiazol-2-ylthio)-N-(3-(trifluoromethyl)phenyl)acetamide and N-(4-chloro-3-fluorophenyl)-2-(5-aryl-1,3,4-oxadiazol-2-ylthio)acetamide, have been synthesized and evaluated for antimicrobial properties. These compounds demonstrated significant inhibitory effects against a range of bacterial and fungal strains, highlighting the importance of fluorine atoms in enhancing antimicrobial properties (Parikh & Joshi, 2014).
Herbicidal Activity
Compounds structurally related to the specified acetamide have shown promising herbicidal activities against dicotyledonous weeds. These activities were observed in both pre-emergence and post-emergence treatment scenarios, indicating their potential utility in weed management (Wu et al., 2011).
Anti-Inflammatory Activity
Derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide have been synthesized and assessed for anti-inflammatory activity. Among these, several compounds exhibited significant anti-inflammatory effects, which could have implications for developing new anti-inflammatory drugs (Sunder & Maleraju, 2013).
Propriétés
IUPAC Name |
N-(5-amino-2-fluorophenyl)-2-(4-propan-2-ylphenoxy)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O2/c1-11(2)12-3-6-14(7-4-12)22-10-17(21)20-16-9-13(19)5-8-15(16)18/h3-9,11H,10,19H2,1-2H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSTJRYXKSCOATN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Amino-2-fluorophenyl)-2-(4-isopropylphenoxy)-acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![N-(5-Amino-2-fluorophenyl)-2-[4-(tert-pentyl)-phenoxy]acetamide](/img/structure/B1385045.png)


